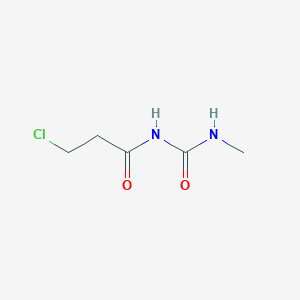
3-(3-Chloropropanoyl)-1-methylurea
Overview
Description
3-(3-Chloropropanoyl)-1-methylurea: is an organic compound that features a chlorinated propanoyl group attached to a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-(3-Chloropropanoyl)-1-methylurea typically begins with 3-chloropropionyl chloride and 1-methylurea.
Reaction Conditions: The reaction involves the acylation of 1-methylurea with 3-chloropropionyl chloride. This process is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrially, the production of 3-chloropropionyl chloride, a key intermediate, can be achieved through the reaction of acrylic acid with thionyl chloride under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The chlorinated propanoyl group in 3-(3-Chloropropanoyl)-1-methylurea can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Acylation: The compound can act as an acylating agent, introducing the 3-chloropropanoyl group into various substrates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-chloropropionic acid and 1-methylurea.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Acylation: Lewis acids like aluminum chloride (AlCl3) can be used to catalyze the acylation reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis process.
Major Products:
Nucleophilic Substitution: Products include substituted ureas or thioureas.
Acylation: Products include acylated derivatives of various organic compounds.
Hydrolysis: Products include 3-chloropropionic acid and 1-methylurea.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: 3-(3-Chloropropanoyl)-1-methylurea can be used as a building block in the synthesis of various heterocyclic compounds.
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms, particularly those involving acylation of active site residues.
Medicine:
Drug Development: The compound’s derivatives may have potential as therapeutic agents, particularly in the development of anticonvulsant drugs.
Industry:
Mechanism of Action
The mechanism of action of 3-(3-Chloropropanoyl)-1-methylurea involves its ability to acylate nucleophilic sites in biological molecules. This acylation can inhibit enzyme activity by modifying active site residues, thereby preventing substrate binding and catalysis . The molecular targets often include serine or cysteine residues in enzymes, leading to the formation of stable acyl-enzyme intermediates.
Comparison with Similar Compounds
3-Chloropropionyl chloride: A key intermediate in the synthesis of 3-(3-Chloropropanoyl)-1-methylurea, used in various acylation reactions.
N-Phenylacrylamide: Another compound synthesized using 3-chloropropionyl chloride, used in polymer chemistry.
Uniqueness:
Functional Groups:
Versatility: The compound’s ability to undergo various chemical reactions, including nucleophilic substitution and acylation, makes it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
3-chloro-N-(methylcarbamoyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c1-7-5(10)8-4(9)2-3-6/h2-3H2,1H3,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIJFSINQCGYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B3371785.png)
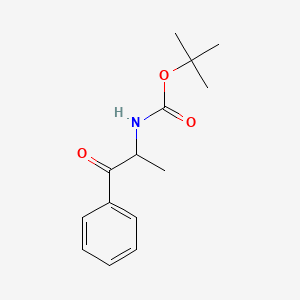
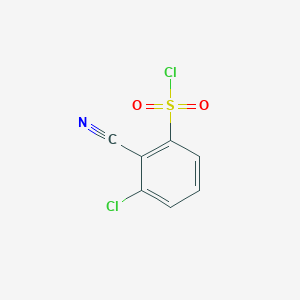
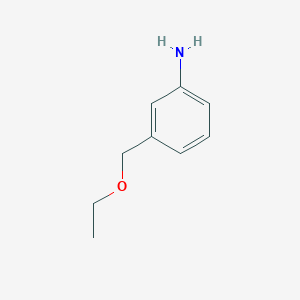
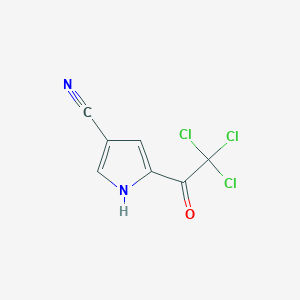
![3-[3-(4-Methylphenyl)propyl]aniline](/img/structure/B3371816.png)
![4-[3-(4-Methylphenyl)propyl]aniline](/img/structure/B3371821.png)
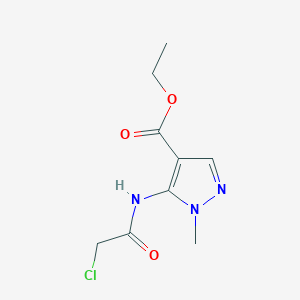
![2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine](/img/structure/B3371851.png)
![2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3371860.png)
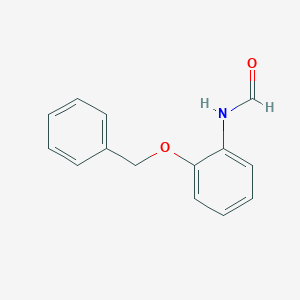
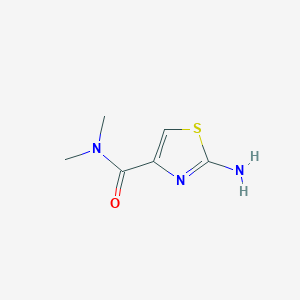
![2-[(5-Formyl-2-furyl)methoxy]benzamide](/img/structure/B3371871.png)
